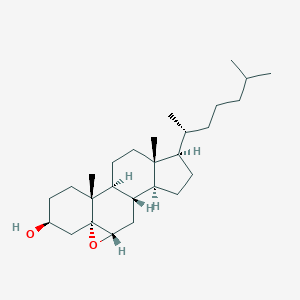

Cholesterin-5α,6α-Epoxid

Übersicht

Beschreibung

Synthesis Analysis

Epoxycholesterol synthesis has been a subject of several studies, aiming to improve its production from natural sources like stigmasterol. Spencer et al. (2000) described an efficient synthesis of 24(S),25-epoxycholesterol, highlighting the identification of byproducts and the successful conversion of intermediates to achieve high yields of desmosterol, a precursor to epoxycholesterol (Spencer, Li, Russel, Tomkinson, & Willson, 2000). Additionally, the synthesis of all four stereoisomers of 20,22-epoxycholesterol from cholesta-5,20(22)-dien-3β-ol was reported by Bannai, Morisaki, and Ikekawa (1976), underscoring the compound's structural diversity (Bannai, Morisaki, & Ikekawa, 1976).

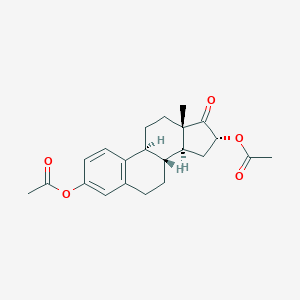

Molecular Structure Analysis

The molecular structure of epoxycholesterols, including their stereochemistry, has been elucidated through various analytical techniques. For example, J-based analysis and DFT-NMR assignments have facilitated the understanding of complex molecules like 3β,7-dihydroxy-5,6-epoxycholestanes, providing insights into the stereochemical dispositions of the epoxy and hydroxy functionalities (Poza, Jiménez, & Rodríguez, 2008).

Chemical Reactions and Properties

Epoxycholesterol participates in several chemical reactions, highlighting its role in cholesterol metabolism. For instance, its conversion to pregnenolone by adrenal cytochrome P-450SCC has been investigated, revealing insights into its metabolic fate and regulatory functions (Morisaki, Bannai, Ikekawa, & Shikita, 1976).

Physical Properties Analysis

The study of epoxycholesterol's physical properties, including its stability and solubility, is crucial for understanding its behavior in biological systems. Research focusing on its formation, identification, and quantification in heated cholesterol model systems has contributed to the knowledge of its stability under various conditions (Nogueira, Costa, Crotti, & Bragagnolo, 2010).

Chemical Properties Analysis

The chemical properties of epoxycholesterol, particularly its reactivity and interactions with biological molecules, have been explored to understand its impact on cellular processes. Its role as a messenger for cholesterol homeostasis has been demonstrated, showing its suppressive effects on sterol regulatory element-binding proteins and its function as a natural ligand for liver X receptors (Brown, 2009).

Wissenschaftliche Forschungsanwendungen

Rolle in Krankheitspathologien

Cholesterin-5,6-Epoxide (5,6-ECs), zu denen Cholesterin-5α,6α-Epoxid gehört, wurden mit verschiedenen Pathologien in Verbindung gebracht, darunter Krebs und neurodegenerative Erkrankungen . Sie können aus Cholesterin durch verschiedene Mechanismen gebildet werden, darunter reaktive Sauerstoffspezies, Lipoperoxidation und Cytochrom-P450-Enzyme .

Metabolischer Kontrollpunkt

This compound spielt eine entscheidende Rolle in Stoffwechselwegen. Es existiert als zwei verschiedene Diastereoisomere: 5,6α-EC und 5,6β-EC mit unterschiedlichen metabolischen Schicksalen . Der Epoxidring von 5,6α-EC und 5,6β-EC ist sehr stabil, und 5,6-ECs sind anfällig für Hydratisierung durch die Cholesterin-5,6-Epoxidhydrolase (ChEH), um Cholesta-3β,5α,6β-triol zu ergeben, das weiter zu Oncosteron oxidiert werden kann .

Produktion von bioaktiven Verbindungen

5,6α-EC ist anfällig für chemische und enzymatische Konjugationsreaktionen, die zu bioaktiven Verbindungen wie Dendrogeninen führen . Dies unterstreicht die Existenz eines neuen Stoffwechselzweigs auf dem Cholesterinweg, der sich auf 5,6α-EC konzentriert .

Oxysterol-induzierte Toxizität

This compound wurde in das Kulturmedium menschlicher arterieller Endothelzellen eingearbeitet, um die durch Oxysterole induzierte Toxizität zu untersuchen .

Nicht-genomische Regulatoren der Cholesterin-Homöostase

Oxysterole, einschließlich this compound, sind nicht-genomische Regulatoren der Cholesterin-Homöostase

Wirkmechanismus

Target of Action

The primary target of Cholesterol-5alpha,6alpha-epoxide, also known as Epoxycholesterol or Cholesterol alpha-oxide, is the Cholesterol-5,6-Epoxide Hydrolase (ChEH) . ChEH is an enzyme that is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide .

Mode of Action

Cholesterol-5alpha,6alpha-epoxide interacts with its target, ChEH, by undergoing a hydration reaction . This reaction is catalyzed by ChEH, which leads to the stereoselective conversion of cholesterol-5alpha,6alpha-epoxide into cholestane-3beta,5alpha,6beta-triol (CT) .

Biochemical Pathways

The hydration of cholesterol-5alpha,6alpha-epoxide by ChEH is a key step in a new metabolic branch on the cholesterol pathway . This pathway is centered on cholesterol-5alpha,6alpha-epoxide and leads to the production of bioactive compounds such as dendrogenins .

Result of Action

The hydration of cholesterol-5alpha,6alpha-epoxide into CT has several biological effects. These include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation . Additionally, the oxysterols produced from cholesterol-5alpha,6alpha-epoxide are non-genomic regulators of cholesterol homeostasis .

Action Environment

The action of Cholesterol-5alpha,6alpha-epoxide is influenced by various environmental factors. For instance, the presence of reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes can lead to the production of cholesterol-5alpha,6alpha-epoxide from cholesterol . .

Zukünftige Richtungen

Epoxycholesterol has been implicated in various diseases, including Alzheimer’s disease, hypercholesterolemia, stroke, and cancer . Future research may focus on its role in these conditions and potential therapeutic applications. For instance, targeting key cholesterol biosynthesis enzymes like squalene monooxygenase, which is involved in the production of Epoxycholesterol, may be a potential direction for novel anti-cancer therapy .

Eigenschaften

IUPAC Name |

(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYIJAGAEJZDBO-ZEQHCUNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030546 | |

| Record name | Cholesterol alpha-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250-95-9 | |

| Record name | 5α,6α-Epoxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1250-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterol alpha-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxycholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesterol alpha-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-α-epoxy-5-α-cholestan-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTEROL .ALPHA.-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UQ9PF5XBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

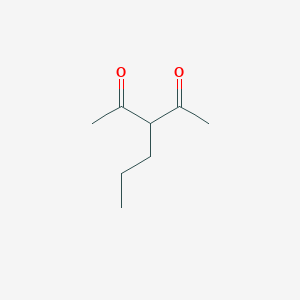

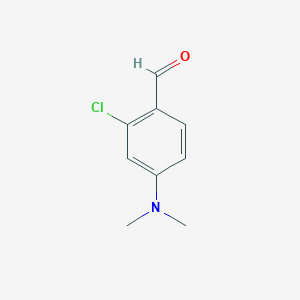

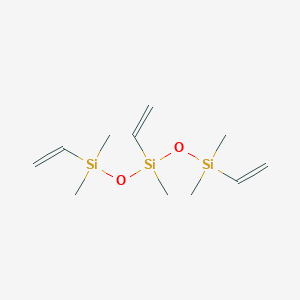

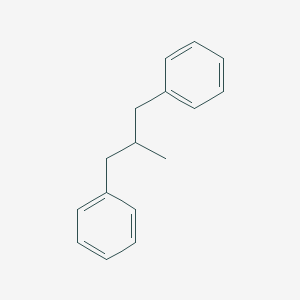

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.